molecular formula C11H8F3NO2 B13655322 Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate

Cat. No.: B13655322
M. Wt: 243.18 g/mol
InChI Key: ANNJADHTLPCPEJ-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents under mild and functional group-tolerant conditions . Another method involves the trifluoromethylation of indoles using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drugs.

    Industry: It is used in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(trifluoromethyl)-1H-pyrazole-6-carboxylate
  • Methyl 5-(trifluoromethyl)-1H-benzimidazole-6-carboxylate

Uniqueness

Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate is unique due to its indole core, which is known for its wide range of biological activities. The trifluoromethyl group further enhances its properties, making it more stable and lipophilic compared to similar compounds .

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-9-6(2-3-15-9)4-8(7)11(12,13)14/h2-5,15H,1H3

InChI Key

ANNJADHTLPCPEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)C(F)(F)F

Origin of Product

United States

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